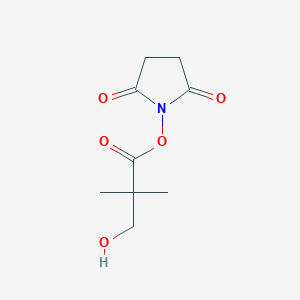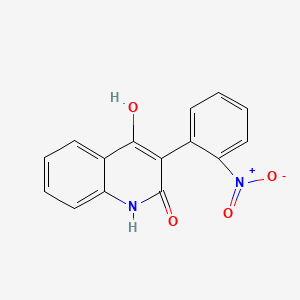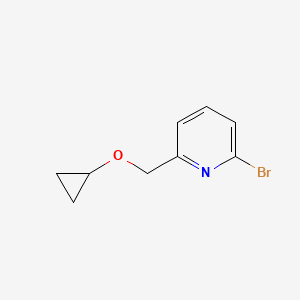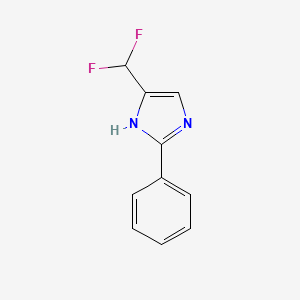
5-(Difluoromethyl)-2-phenylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)-2-phenylimidazole is a chemical compound that features a difluoromethyl group attached to an imidazole ring, which is further substituted with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of imidazole derivatives using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction often requires the presence of a base and a catalyst to facilitate the transfer of the difluoromethyl group.
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)-2-phenylimidazole may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethyl)-2-phenylimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield difluoromethylated imidazole derivatives with additional oxygen-containing functional groups .
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)-2-phenylimidazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethyl)-2-phenylimidazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(Difluoromethyl)-2-phenylimidazole include other difluoromethylated imidazole derivatives and fluorinated heterocycles such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the difluoromethyl and phenyl groups on the imidazole ring can enhance its stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H8F2N2 |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-2-phenyl-1H-imidazole |
InChI |
InChI=1S/C10H8F2N2/c11-9(12)8-6-13-10(14-8)7-4-2-1-3-5-7/h1-6,9H,(H,13,14) |
Clave InChI |
OUSDJHIRZJODOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=C(N2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Methoxyphenyl)ethenyl]phenol](/img/structure/B11716547.png)

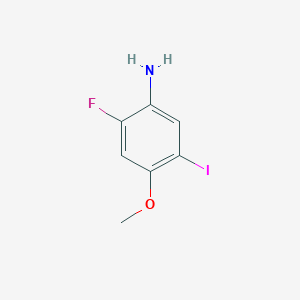
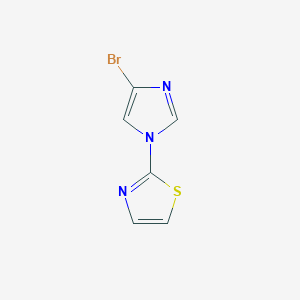
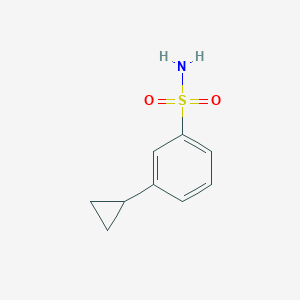
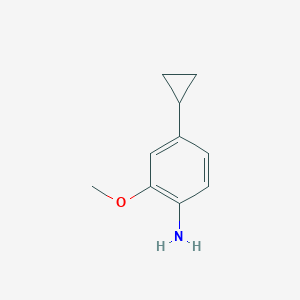
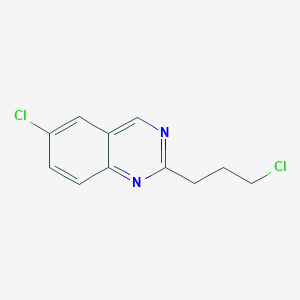
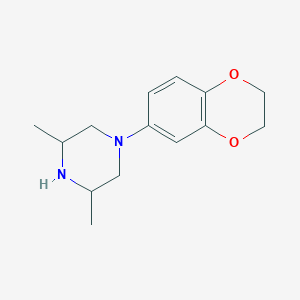
![(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11716602.png)
![6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine](/img/structure/B11716609.png)
